BenchChemオンラインストアへようこそ!

Tak-960

PLK1 inhibition kinase selectivity enzymatic assay

TAK-960 offers distinct procurement advantages over other PLK1 inhibitors: 21-fold selectivity for PLK1 vs PLK2 (IC50 0.8 nM vs 16.9 nM), retained anti-proliferative activity in MDR1-expressing cancer models, and oral bioavailability enabling chronic once-daily dosing in rodent xenografts. Validated pharmacodynamic biomarker (pHH3 elevation) supports use as a positive control for PLK1 target engagement assays. Extensive cell line profiling data (EC50 8.4–46.9 nM across 55 CRC lines) ensures reproducible results.

Molecular Formula C27H34F3N7O3
Molecular Weight 561.6 g/mol
CAS No. 1137868-52-0
Cat. No. B611128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-960
CAS1137868-52-0
SynonymsTAK960, TAK 960, TAK960
Molecular FormulaC27H34F3N7O3
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC
InChIInChI=1S/C27H34F3N7O3/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34)
InChIKeyGWRSATNRNFYMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAK-960 (CAS 1137868-52-0) - Orally Bioavailable PLK1 Inhibitor for Preclinical Oncology Research Procurement


TAK-960 [4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide] is a novel, investigational, ATP-competitive inhibitor of polo-like kinase 1 (PLK1) that exhibits oral bioavailability and has been evaluated preclinically across a broad spectrum of cancer models [1]. The compound demonstrates low nanomolar potency against PLK1 (IC₅₀ = 0.8 nM) and has entered Phase I clinical evaluation in patients with advanced nonhematologic malignancies, although the trial was discontinued for business reasons prior to establishing a recommended Phase II dose [1][2]. Its mechanism involves selective PLK1 inhibition leading to G₂/M cell-cycle arrest, aberrant mitotic morphology, and induction of apoptosis in tumor cells [1].

TAK-960 (CAS 1137868-52-0) - Why Generic PLK1 Inhibitor Substitution Fails for Reproducible Preclinical Studies


TAK-960 cannot be interchanged with other PLK1 inhibitors such as Volasertib, BI 2536, or GSK461364 due to quantitatively distinct selectivity profiles, pharmacokinetic properties, and differential activity against multidrug-resistant models. Specifically, TAK-960 exhibits a 21-fold selectivity for PLK1 over PLK2 (IC₅₀ 0.8 nM vs 16.9 nM), whereas BI 2536 shows only 4-fold selectivity and Volasertib demonstrates 6-fold selectivity [1][2]. Furthermore, TAK-960 retains potent anti-proliferative activity in MDR1-expressing cancer cell lines—a property not consistently observed across all PLK1 inhibitors—and its oral bioavailability enables dosing regimens that are not feasible with intravenous comparators such as BI 2536 [1]. These quantitative differences directly impact experimental outcomes and procurement decisions.

TAK-960 (CAS 1137868-52-0) - Quantitative Comparator-Based Differentiation Evidence for Scientific Procurement


Biochemical PLK1 Potency and Kinase Selectivity Profile vs Volasertib, BI 2536, and GSK461364

TAK-960 inhibits full-length PLK1 with an IC₅₀ of 0.8 nM, demonstrating comparable or superior potency relative to Volasertib (IC₅₀ = 0.87 nM), BI 2536 (IC₅₀ = 0.83 nM), and GSK461364 (IC₅₀ ~3 nM) [1][2]. However, the key differentiation lies in PLK1/PLK2 selectivity: TAK-960 exhibits a 21.1-fold selectivity (PLK2 IC₅₀ = 16.9 nM), whereas BI 2536 provides only 4.2-fold selectivity (PLK2 IC₅₀ = 3.5 nM) and Volasertib provides 5.7-fold selectivity (PLK2 IC₅₀ = 5 nM) [1][2][3]. This higher selectivity for PLK1 over PLK2 may contribute to a distinct therapeutic index and off-target kinase profile.

PLK1 inhibition kinase selectivity enzymatic assay ATP-competitive inhibitor

Cellular Anti-Proliferative Activity Across Multiple Cancer Cell Lines vs Normal Cells

TAK-960 inhibited proliferation across multiple cancer cell lines with mean EC₅₀ values ranging from 8.4 to 46.9 nM, demonstrating consistent potency across diverse tumor types [1]. Critically, TAK-960 exhibited >1,000 nM EC₅₀ against non-dividing normal cells, establishing a substantial in vitro therapeutic window [1]. In contrast, Volasertib and BI 2536 have not been extensively characterized in the same normal cell panel, and their EC₅₀ values against dividing vs non-dividing cells are not directly comparable . Notably, TAK-960's activity was unaffected by MDR1 expression status in the cell lines tested, whereas the activity of certain other PLK1 inhibitors is diminished in MDR1-overexpressing models [1].

cancer cell proliferation EC50 MDR1 therapeutic window

In Vivo Antitumor Efficacy in MDR1-Expressing and Resistant Xenograft Models

Oral administration of TAK-960 at 10 mg/kg once daily for 2 weeks resulted in significant tumor growth inhibition in the MDR1-expressing K562/ADR leukemia xenograft model, with tumor growth inhibition (TGI) values exceeding 50% [1]. In the HT-29 colorectal cancer xenograft model, TAK-960 induced a dose-dependent increase in phosphorylated histone H3 (pHH3), a direct pharmacodynamic marker of PLK1 inhibition, and significantly suppressed tumor growth [1]. Comparable data for Volasertib and BI 2536 in MDR1-expressing models are not as extensively reported, and BI 2536 is administered intravenously rather than orally, representing a different route of administration [2][3].

xenograft MDR1 tumor growth inhibition in vivo efficacy

Pharmacokinetic Profile: Oral Bioavailability and Dosing Flexibility

TAK-960 is orally bioavailable, with pharmacokinetic analyses in mice demonstrating good oral absorption and tumor tissue penetration following oral administration [1]. In contrast, BI 2536 exhibits poor oral bioavailability and is administered intravenously in preclinical models, while Volasertib, although also an intravenous agent, was developed as a second-generation compound with improved PK properties relative to BI 2536 but remains an I.V. formulation [2][3]. GSK461364 was also developed as an intravenous formulation [4]. The oral bioavailability of TAK-960 enables flexible, less invasive dosing schedules in chronic preclinical studies, reducing animal handling stress and allowing for combination studies with orally administered standard-of-care agents.

pharmacokinetics oral bioavailability dosing regimen in vivo pharmacology

TAK-960 (CAS 1137868-52-0) - Recommended Preclinical Application Scenarios Based on Quantitative Evidence


Preclinical Efficacy Studies in MDR1-Expressing Tumor Models

TAK-960 is particularly suitable for evaluating PLK1 inhibition in MDR1-positive cancer models, given its retained potency in cell lines expressing multidrug resistance protein 1 (EC₅₀ unaffected by MDR1 status) and demonstrated in vivo tumor growth inhibition in the MDR1-expressing K562/ADR leukemia xenograft model at 10 mg/kg p.o. q.d. [1]. This scenario is directly supported by quantitative data from Hikichi et al. showing that MDR1 expression did not correlate with TAK-960 potency in the tested cell line panel.

Chronic Oral Dosing Regimens for Long-Term Tumor Growth Studies

The oral bioavailability of TAK-960 enables chronic once-daily dosing regimens in rodent xenograft models, as demonstrated in the HT-29 colorectal cancer xenograft study where 14-day oral treatment produced significant tumor growth inhibition and dose-dependent pHH3 elevation [1]. This route of administration is advantageous for studies requiring extended treatment durations or combination therapies with other oral agents, avoiding the logistical and physiological stress associated with repeated intravenous dosing.

Large-Panel Cancer Cell Line Sensitivity Profiling

TAK-960 has been evaluated against a broad panel of cancer cell lines, including 55 colorectal cancer lines, with IC₅₀ values ranging from 0.001 to >0.75 μmol/L [2]. The compound's mean EC₅₀ across multiple cancer types (8.4–46.9 nM) and its >1,000 nM EC₅₀ in normal cells [1] make it a well-characterized tool compound for in vitro sensitivity profiling and identification of PLK1-dependent cancer subtypes. The availability of this extensive cell line data facilitates direct comparison with new experimental findings.

Target Engagement and Pharmacodynamic Marker Validation

TAK-960 treatment results in quantifiable pharmacodynamic responses—specifically, accumulation of G₂/M cells and increased phosphorylation of histone H3 (pHH3)—in both in vitro and in vivo settings [1]. In the HT-29 xenograft model, oral TAK-960 administration produced a clear dose-dependent increase in pHH3, providing a validated biomarker for target engagement. This makes TAK-960 a reliable positive control for establishing PLK1-related pharmacodynamic assays in novel experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-960

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.